molecular formula C11H14N2O B13271076 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile CAS No. 721958-90-3

4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile

Cat. No.: B13271076
CAS No.: 721958-90-3
M. Wt: 190.24 g/mol
InChI Key: AHQFUHHEFZKTTJ-UHFFFAOYSA-N
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Description

4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzonitrile group attached to a 3-hydroxypropylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be optimized using ionic liquids as recycling agents, which serve multiple roles such as co-solvent, catalyst, and phase separation agent . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of ionic liquids can enhance the efficiency and yield of the reaction, making it suitable for industrial applications. The process is designed to be environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzonitrile
  • 4-Methylbenzonitrile
  • 4-Aminobenzonitrile

Uniqueness

4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile is unique due to the presence of the 3-hydroxypropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzonitrile derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

721958-90-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-[(3-hydroxypropylamino)methyl]benzonitrile

InChI

InChI=1S/C11H14N2O/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-14/h2-5,13-14H,1,6-7,9H2

InChI Key

AHQFUHHEFZKTTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCO)C#N

Origin of Product

United States

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